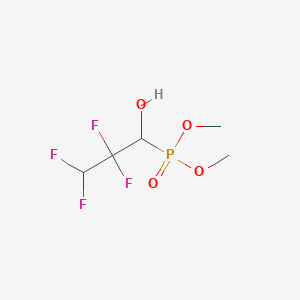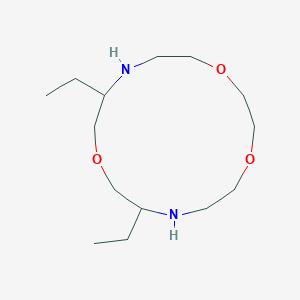
8,12-Diethyl-1,4,10-trioxa-7,13-diazacyclopentadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,12-Diethyl-1,4,10-trioxa-7,13-diazacyclopentadecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethanolamine with diethylene glycol dichloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
8,12-Diethyl-1,4,10-trioxa-7,13-diazacyclopentadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted diaza-crown ethers with various functional groups.
Scientific Research Applications
8,12-Diethyl-1,4,10-trioxa-7,13-diazacyclopentadecane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to encapsulate metal ions and other small molecules.
Medicine: Explored for its potential therapeutic applications, including as a chelating agent for metal ion detoxification.
Industry: Utilized in the development of sensors and catalysts due to its unique binding properties.
Mechanism of Action
The mechanism by which 8,12-Diethyl-1,4,10-trioxa-7,13-diazacyclopentadecane exerts its effects is primarily through its ability to form stable complexes with metal ions. The nitrogen and oxygen atoms in the macrocyclic ring act as donor atoms, coordinating with metal ions to form stable chelates. This property is exploited in various applications, including catalysis, sensing, and drug delivery.
Comparison with Similar Compounds
Similar Compounds
- 1,4,10-Trioxa-7,13-diazacyclopentadecane
- 4,7,13-Trioxa-1,10-diazacyclopentadecane
- 1,7,10-Trioxa-4,13-diazacyclopentadecane
Uniqueness
8,12-Diethyl-1,4,10-trioxa-7,13-diazacyclopentadecane is unique due to its specific substitution pattern, which can influence its binding properties and reactivity. The presence of ethyl groups at positions 8 and 12 can enhance its lipophilicity and potentially improve its ability to interact with biological membranes, making it a promising candidate for drug delivery applications.
Properties
CAS No. |
88328-28-3 |
|---|---|
Molecular Formula |
C14H30N2O3 |
Molecular Weight |
274.40 g/mol |
IUPAC Name |
8,12-diethyl-1,4,10-trioxa-7,13-diazacyclopentadecane |
InChI |
InChI=1S/C14H30N2O3/c1-3-13-11-19-12-14(4-2)16-6-8-18-10-9-17-7-5-15-13/h13-16H,3-12H2,1-2H3 |
InChI Key |
XXFWDBRKDHCGRU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1COCC(NCCOCCOCCN1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1H-Indeno[2,1-b]pyridin-9-yl)(phenyl)methanone](/img/structure/B14396359.png)

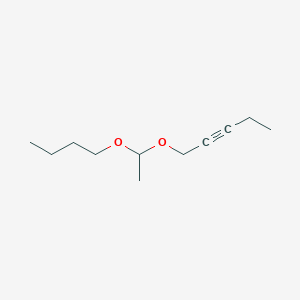
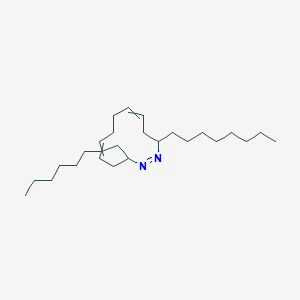
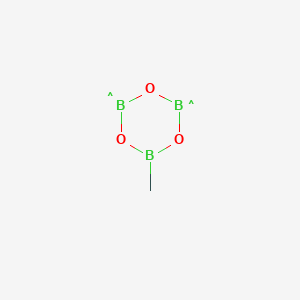

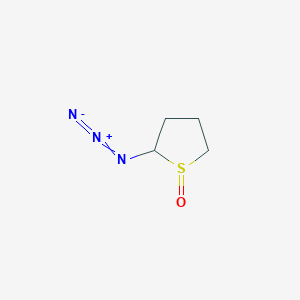
![2'-Ethoxy-5-hydroxy-4',6'-dimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14396414.png)
![1,1'-(Pyridine-2,6-diyl)bis{3-[(2-hydroxyethyl)amino]but-2-en-1-one}](/img/structure/B14396421.png)
![[Ethoxy(methyl)phosphoryl]methyl methanesulfonate](/img/structure/B14396427.png)
